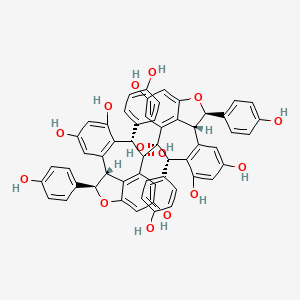
Dibalanocarpol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibalanocarpol, also known as this compound, is a useful research compound. Its molecular formula is C56H42O14 and its molecular weight is 938.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 704111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Dibalanocarpol is classified as a resveratrol dimer and has been shown to inhibit sphingosine kinase 1 (SK1), an enzyme implicated in cancer cell survival. The inhibition of SK1 leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, notably MCF-7 breast cancer cells. The compound acts as a mixed inhibitor of SK1 with a Kic of approximately 90 µM and a Kiu of around 500 µM, indicating its potential as a therapeutic agent against cancers that exhibit elevated SK1 activity .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
Antiviral Applications
This compound's antiviral properties have also been explored, particularly in relation to viral pathogens.
Research Findings
- Antiviral Activity : Preliminary studies suggest that compounds related to this compound exhibit antiviral effects against various viruses, although specific data on this compound itself is limited. The broader category of resveratrol-derived compounds has shown promise against viruses such as HIV and influenza through mechanisms involving the inhibition of viral replication and modulation of host cell responses .
Comparative Analysis of Anticancer and Antiviral Activities
Eigenschaften
Molekularformel |
C56H42O14 |
|---|---|
Molekulargewicht |
938.9 g/mol |
IUPAC-Name |
(1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9S,16R)-4,6,9,12-tetrahydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol |
InChI |
InChI=1S/C56H42O14/c57-29-9-1-25(2-10-29)51-45-37(17-33(61)21-41(45)65)47-49-39(19-35(63)23-43(49)69-53(47)27-5-13-31(59)14-6-27)55(51,67)56(68)40-20-36(64)24-44-50(40)48(54(70-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)46(38)52(56)26-3-11-30(58)12-4-26/h1-24,47-48,51-54,57-68H/t47-,48-,51+,52+,53+,54+,55-,56-/m1/s1 |
InChI-Schlüssel |
AETOAAQSGCSQKP-PWJWKHQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C([C@@H]([C@](C5=C3C(=CC(=C5)O)O2)([C@@]6([C@H](C7=C(C=C(C=C7O)O)[C@H]8[C@@H](OC9=CC(=CC6=C89)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O)O)C1=CC=C(C=C1)O)C(=CC(=C4)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C3C4=C(C(C(C5=C3C(=CC(=C5)O)O2)(C6(C(C7=C(C=C(C=C7O)O)C8C(OC9=CC(=CC6=C89)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O)O)C1=CC=C(C=C1)O)C(=CC(=C4)O)O)O |
Synonyme |
dibalanocarpol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















